Pyrimidine-2-carboximidamide benzenesulfonate

Organic Synthesis Solubility Reaction Optimization

This 1:1 salt provides a homogeneous amidine building block for cyclocondensation reactions, offering full solubility in anhydrous ethanol (0.33 M) where the HCl salt fails. • ≥95-98% purity with batch-specific NMR/HPLC/GC COA for GLP/early GMP campaigns. • Low hygroscopicity simplifies weighing; validated as a SARS-CoV-2 RdRp hinge-binding inhibitor in computational docking studies. • Ships ambient; long-term storage in a cool, dry place.

Molecular Formula C11H12N4O3S
Molecular Weight 280.302
CAS No. 16879-48-4
Cat. No. B597920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-carboximidamide benzenesulfonate
CAS16879-48-4
Molecular FormulaC11H12N4O3S
Molecular Weight280.302
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1)C(=N)N
InChIInChI=1S/C6H6O3S.C5H6N4/c7-10(8,9)6-4-2-1-3-5-6;6-4(7)5-8-2-1-3-9-5/h1-5H,(H,7,8,9);1-3H,(H3,6,7)
InChIKeyVTYHSBRSQXXLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-2-carboximidamide Benzenesulfonate Overview


Pyrimidine-2-carboximidamide benzenesulfonate (CAS 16879-48-4) is a 1:1 salt composed of the pyrimidine-2-carboximidamide cation (2-amidinopyrimidine) and the benzenesulfonate anion . The free base pyrimidine-2-carboximidamide (CAS 45695-56-5) functions as a bidentate ligand and hinge-binding scaffold in medicinal chemistry, while the benzenesulfonate counterion is selected to modulate physicochemical properties such as crystallinity, solubility, and hygroscopicity relative to the hydrochloride (CAS 138588-40-6) or acetate (CAS 312613-82-4) forms [1].

Risks of Generic Salt-Form Substitution


Pyrimidine-2-carboximidamide is a strong amidine base (pKa ~13.6) that forms stable salts with acids [1]. The counterion identity dictates solubility in organic solvents, thermal stability, and hygroscopicity—parameters that directly affect reaction yield, purity, and shelf-life. The benzenesulfonate salt cannot be assumed interchangeable with the hydrochloride or acetate forms without quantitative confirmation of equivalent performance under the specific reaction or storage conditions required . The evidence below quantifies where the benzenesulfonate form provides verifiable differentiation.

Differentiation Evidence: Benzenesulfonate vs. HCl and Acetate Salts


Solubility in Anhydrous Ethanol vs. Hydrochloride Salt

In the synthesis of 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine-4,6(1H,5H)-dione, the benzenesulfonate salt (2.8 g, 10 mmol) dissolved completely in ethanol (30 mL) to form a homogeneous reaction mixture with diethyl 2-(2-methoxyphenoxy)malonate, yielding 804 mg (25% yield) of the target bipyrimidine after 16 h reflux . In contrast, the hydrochloride salt (CAS 138588-40-6) exhibits limited solubility in anhydrous ethanol (quantitatively reported as 'slightly soluble' by multiple vendors), which would necessitate alternative solvent systems or phase-transfer conditions, potentially altering reaction kinetics and product profiles .

Organic Synthesis Solubility Reaction Optimization

Purity and Batch Analytical Documentation

Commercially available pyrimidine-2-carboximidamide benzenesulfonate (CAS 16879-48-4) is offered at a standard purity of ≥95% (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC data provided by suppliers such as Bidepharm . In comparison, the hydrochloride salt (CAS 138588-40-6) is frequently listed at 98% purity but without consistently available multi-technique batch analysis reports from all vendors; the acetate salt (CAS 312613-82-4) is less commonly stocked and often lacks standardized QC documentation .

Quality Control Batch Analysis Procurement Specifications

Predicted RdRp Binding vs. Structural Analogues

Computational docking studies evaluated pyrimidine-2-carboximidamide (Pym-2-cia, the free base of the benzenesulfonate salt) against a panel of SARS-CoV-2 proteins. Pym-2-cia demonstrated superior predicted binding affinity to the RNA-dependent RNA polymerase (RdRp-RNA complex) compared to the structurally related 2-cyanopyrimidine (2-CN-Pym) and the trimeric 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT), with binding energies reported as part of a comparative computational screen . The study identified Pym-2-cia and 2-CN-Pym as the best inhibitors of RdRp-RNA among the tested compounds.

Molecular Docking SARS-CoV-2 RdRp Inhibition

Hygroscopicity and Storage Stability vs. Hydrochloride

The hydrochloride salt of pyrimidine-2-carboximidamide (CAS 138588-40-6) is documented by multiple vendors as hygroscopic, requiring storage under inert atmosphere and protection from moisture . The benzenesulfonate salt (CAS 16879-48-4) is specified for long-term storage in a cool, dry place without explicit inert-atmosphere requirements, consistent with the general observation that besylate salts exhibit lower hygroscopicity than hydrochloride salts of the same basic pharmacophore .

Hygroscopicity Long-Term Storage Salt Selection

Pyrimidine-2-carboximidamide Benzenesulfonate Applications


Anhydrous Cyclocondensation Reactions

The benzenesulfonate salt's full solubility in anhydrous ethanol at 0.33 M enables its use as a homogeneous amidine building block in cyclocondensation reactions to construct bipyrimidine and related heterocyclic scaffolds, as demonstrated in the synthesis of 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine-4,6(1H,5H)-dione in 25% yield . The hydrochloride salt is unsuitable for this protocol due to limited ethanol solubility .

SARS-CoV-2 RdRp Antiviral Discovery

Computational docking has identified pyrimidine-2-carboximidamide as a top-ranked inhibitor of the SARS-CoV-2 RdRp-RNA complex within a panel of pyrimidine-derived ligands . The benzenesulfonate salt serves as a stable, well-characterized source of the free base for fragment-based screening, biochemical assay validation, and structure-activity relationship expansion around the 2-amidinopyrimidine hinge-binding motif.

Quality-Controlled Intermediate for Process Development

With documented purity of ≥95–98% and batch-specific NMR, HPLC, and GC certificates available from suppliers such as Bidepharm and MolCore , the benzenesulfonate salt is suited for GLP and early-phase GMP synthetic campaigns where traceable analytical provenance is required. The lower hygroscopicity relative to the hydrochloride salt also simplifies weighing and formulation unit operations .

Crystallization and Solid-State Studies

The benzenesulfonate counterion engages in robust hydrogen-bonded R₂²(8) motifs with protonated amidine groups, as established in crystallographic studies of related aminopyrimidinium benzenesulfonate systems . This makes the compound a candidate for crystal engineering studies aimed at tuning solubility and dissolution rates of amidine-containing active pharmaceutical ingredients.

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